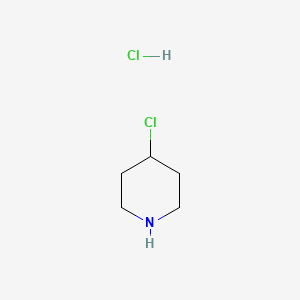

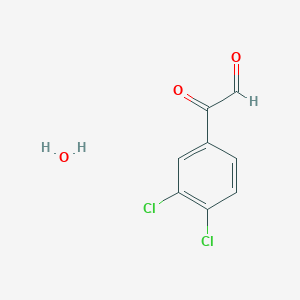

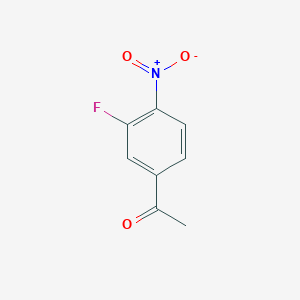

![molecular formula C9H8N2O2 B1321980 1H-吡咯并[3,2-b]吡啶-2-甲酸甲酯 CAS No. 394223-19-9](/img/structure/B1321980.png)

1H-吡咯并[3,2-b]吡啶-2-甲酸甲酯

描述

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a compound that can be synthesized through various chemical reactions and has potential applications in medicinal chemistry. The compound is characterized by the presence of a pyrrolopyridine core, which is a fused heterocyclic structure consisting of a pyrrole ring joined to a pyridine ring. This core structure is of interest due to its presence in various biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been reported through different methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, with a FeCl2/Et3N binary catalytic system . Additionally, novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized via a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction . These methods highlight the versatility of catalytic systems in constructing complex pyrrolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of related pyrrolopyridine derivatives has been characterized using various techniques. For example, the stereochemistry of certain methyl pyrrolidine-2-carboxylate derivatives was determined through single crystal X-ray diffraction studies . This technique is crucial for understanding the three-dimensional arrangement of atoms within these molecules, which can influence their biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyridine derivatives can be manipulated to produce a wide range of compounds. For instance, the catalytic reduction of pyridinium ylides leads to methyl 4-piperidinopyrrole-2-carboxylates . Moreover, the cyclization reaction of certain starting pyrrolidine derivatives yields polysubstituted methyl pyrrolidine-2-carboxylate derivatives with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The acid dissociation constants of some methyl pyrrolidine-2-carboxylate derivatives have been determined, providing insight into their chemical behavior in different pH environments . Additionally, the antimicrobial activity of these compounds has been evaluated, demonstrating their potential as therapeutic agents .

科学研究应用

Application in Cancer Research

- Specific Scientific Field : Cancer Research

- Summary of the Application : Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application or Experimental Procedures : The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 °C to obtain the compounds .

- Results or Outcomes : Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Antiviral Applications

- Specific Scientific Field : Virology

- Summary of the Application : Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have been found to inhibit HIV-1 .

- Methods of Application or Experimental Procedures : The specific methods of application and experimental procedures vary depending on the specific derivative and the nature of the virus being targeted .

- Results or Outcomes : While specific results and outcomes are not available, the inhibition of HIV-1 suggests potential antiviral applications .

Antidiabetic Applications

- Specific Scientific Field : Endocrinology

- Summary of the Application : Some compounds related to 1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose levels .

- Methods of Application or Experimental Procedures : The specific methods of application and experimental procedures would depend on the specific compound and the nature of the diabetes being treated .

- Results or Outcomes : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

Antifungal Applications

- Specific Scientific Field : Mycology

- Summary of the Application : Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have been found to exhibit antifungal properties .

- Methods of Application or Experimental Procedures : The specific methods of application and experimental procedures vary depending on the specific derivative and the nature of the fungus being targeted .

- Results or Outcomes : While specific results and outcomes are not available, the antifungal properties suggest potential applications in the treatment of fungal infections .

Analgesic Applications

- Specific Scientific Field : Pharmacology

- Summary of the Application : Some compounds related to 1H-pyrrolo[2,3-b]pyridine have been found to exhibit analgesic (pain-relieving) effects .

- Methods of Application or Experimental Procedures : The specific methods of application and experimental procedures would depend on the specific compound and the nature of the pain being treated .

- Results or Outcomes : These compounds may find application in the treatment of conditions involving chronic pain .

安全和危害

未来方向

属性

IUPAC Name |

methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8-5-7-6(11-8)3-2-4-10-7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBHZLHTTHMUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624303 | |

| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

CAS RN |

394223-19-9 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394223-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

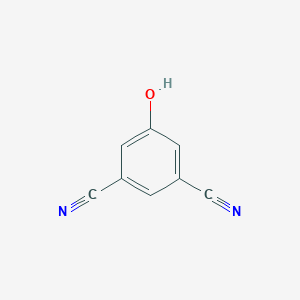

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)

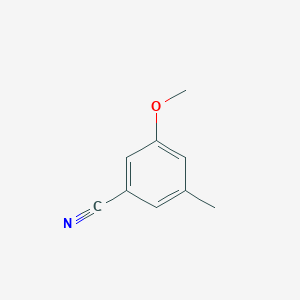

![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)